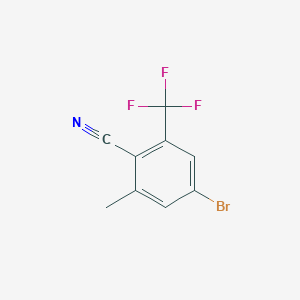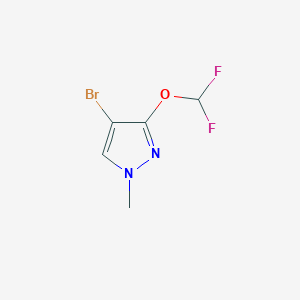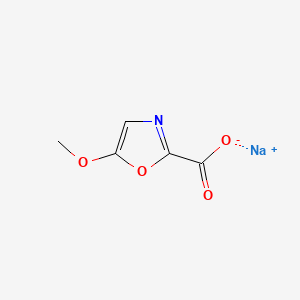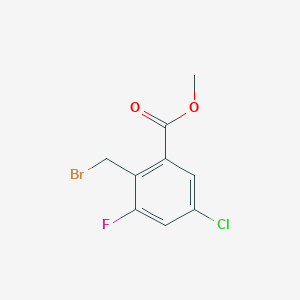
Methyl 2-(bromomethyl)-5-chloro-3-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(bromomethyl)-5-chloro-3-fluorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of bromomethyl, chloro, and fluoro substituents on the benzene ring, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-5-chloro-3-fluorobenzoate typically involves the bromination of methyl 5-chloro-3-fluorobenzoate. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(bromomethyl)-5-chloro-3-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form the corresponding methyl 2-(hydroxymethyl)-5-chloro-3-fluorobenzoate.
Oxidation: Oxidation of the bromomethyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Methyl 2-(hydroxymethyl)-5-chloro-3-fluorobenzoate.
Oxidation: Carboxylic acid derivatives such as methyl 2-(carboxymethyl)-5-chloro-3-fluorobenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(bromomethyl)-5-chloro-3-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as a precursor for the development of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of Methyl 2-(bromomethyl)-5-chloro-3-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The chloro and fluoro substituents on the benzene ring influence the electronic properties of the compound, affecting its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-bromomethylbenzoate
- Methyl 2-(chloromethyl)-5-chloro-3-fluorobenzoate
- Methyl 2-(bromomethyl)-4-chloro-3-fluorobenzoate
Uniqueness
Methyl 2-(bromomethyl)-5-chloro-3-fluorobenzoate is unique due to the specific positioning of the bromomethyl, chloro, and fluoro groups on the benzene ring. This unique arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The presence of multiple halogen substituents enhances its reactivity and allows for the formation of a wide range of derivatives .
Eigenschaften
Molekularformel |
C9H7BrClFO2 |
|---|---|
Molekulargewicht |
281.50 g/mol |
IUPAC-Name |
methyl 2-(bromomethyl)-5-chloro-3-fluorobenzoate |
InChI |
InChI=1S/C9H7BrClFO2/c1-14-9(13)6-2-5(11)3-8(12)7(6)4-10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
LPNJZSSXJYUCPG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


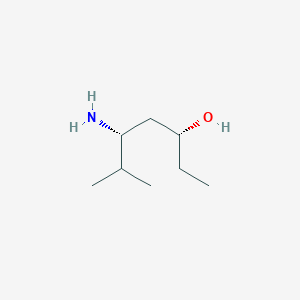
![Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B13915468.png)
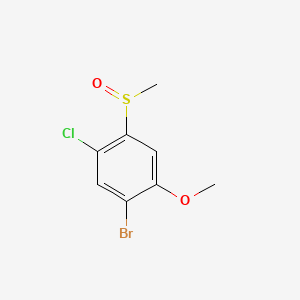
![Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
![5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)
![[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13915483.png)
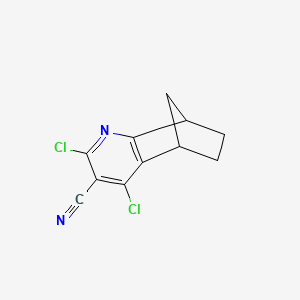

![1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13915492.png)
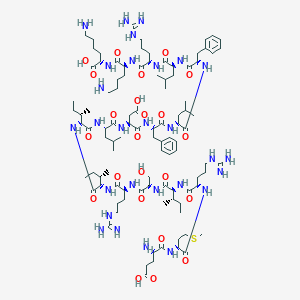
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)
